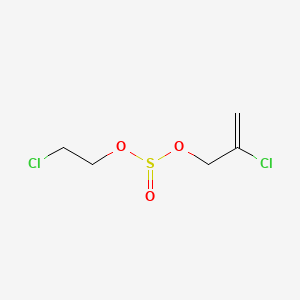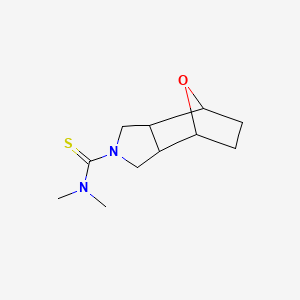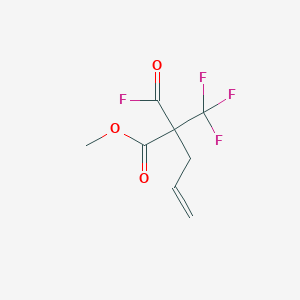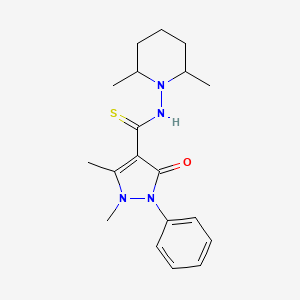![molecular formula C16H10N2O3S B14447069 5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole CAS No. 78302-82-6](/img/structure/B14447069.png)
5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a benzenesulfonyl group. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of naphthalene derivatives with sulfonyl chlorides in the presence of a base, followed by cyclization with hydrazine derivatives to form the oxadiazole ring . The reaction conditions often include the use of catalysts such as zinc chloride or iron(III) nitrate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and solvent-free conditions can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted naphthalenes, and various oxadiazole derivatives .
Applications De Recherche Scientifique
5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits similar biological activities but with different chemical stability and reactivity.
1,2,5-Oxadiazole: Used in high-energy materials and pharmaceuticals.
Uniqueness
5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
78302-82-6 |
|---|---|
Formule moléculaire |
C16H10N2O3S |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
5-(benzenesulfonyl)benzo[e][1,2,3]benzoxadiazole |
InChI |
InChI=1S/C16H10N2O3S/c19-22(20,11-6-2-1-3-7-11)15-10-14-16(17-18-21-14)13-9-5-4-8-12(13)15/h1-10H |
Clé InChI |
GPZJAMMCEJSKBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C4=CC=CC=C42)N=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


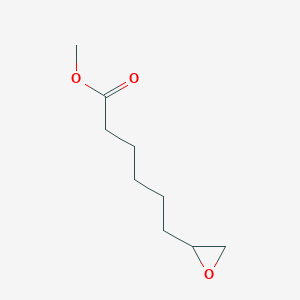

![Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14446996.png)
![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
![2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14447004.png)
![Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)](/img/structure/B14447014.png)



